![molecular formula C13H17ClO B13178275 ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene: is an organic compound characterized by a cyclopropyl group attached to a benzene ring through an ethoxy methyl linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Chloromethylation: The cyclopropyl group is then chloromethylated using formaldehyde and hydrochloric acid.
Ethoxylation: The chloromethylated cyclopropyl group is reacted with ethylene oxide to form the ethoxy methyl linkage.
Attachment to Benzene: Finally, the ethoxy methyl cyclopropyl group is attached to a benzene ring through a Friedel-Crafts alkylation reaction using a suitable catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions:
Oxidation: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Alcohols, carboxylic acids.
Reduction: Hydrocarbons, alcohols.
Substitution: Amines, thiols.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene serves as a building block in the synthesis of more complex organic molecules.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of cyclopropyl groups on biological systems.
Medicine:
Drug Development: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s reactivity and interaction with enzymes or receptors. The ethoxy methyl linkage provides flexibility, allowing the compound to fit into various binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
類似化合物との比較
- ({2-[1-(Bromomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Iodomethyl)cyclopropyl]ethoxy}methyl)benzene
- ({2-[1-(Hydroxymethyl)cyclopropyl]ethoxy}methyl)benzene
Comparison:
- Uniqueness: ({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs.
- Reactivity: The chloromethyl group is more reactive in nucleophilic substitution reactions compared to bromomethyl and iodomethyl groups, making it a versatile intermediate in organic synthesis.
- Applications: The specific reactivity of the chloromethyl group allows for the synthesis of a wider range of derivatives with potential applications in various fields.
特性
分子式 |
C13H17ClO |
|---|---|
分子量 |
224.72 g/mol |
IUPAC名 |
2-[1-(chloromethyl)cyclopropyl]ethoxymethylbenzene |
InChI |
InChI=1S/C13H17ClO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11H2 |
InChIキー |
PQFYYCPTAIZMPY-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CCOCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5'-Methyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13178200.png)
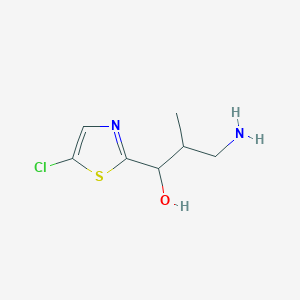
![3-[(4-Chlorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B13178208.png)
![1-[1-(Aminomethyl)cyclopentyl]prop-2-yn-1-one](/img/structure/B13178216.png)

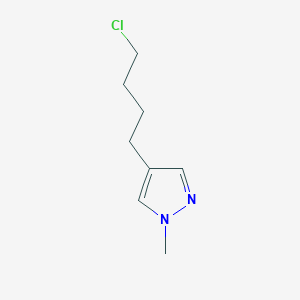

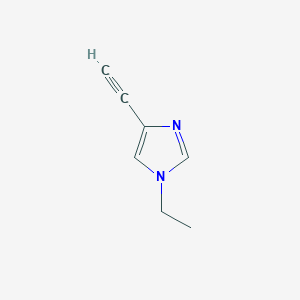



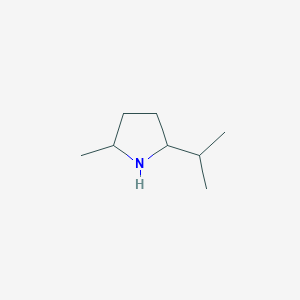
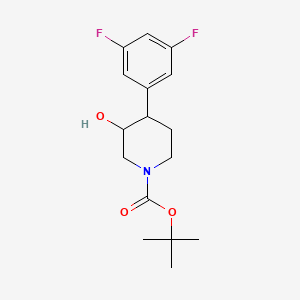
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
